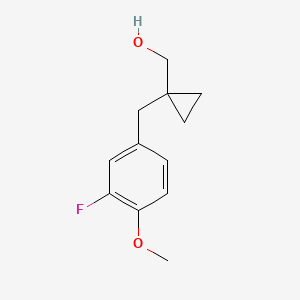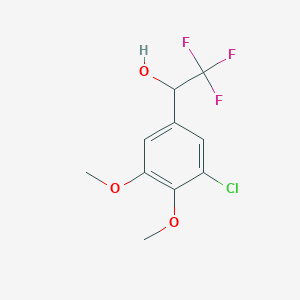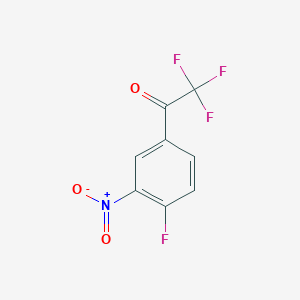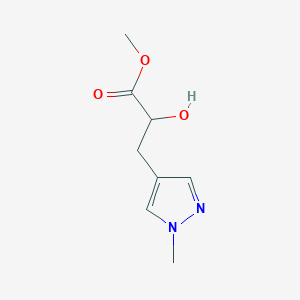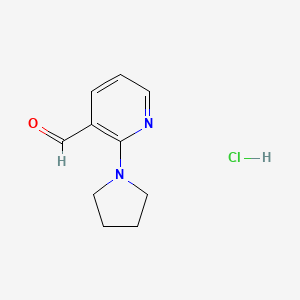
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with an aldehyde group at the 3-position and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A structural analog with a lactam ring instead of an aldehyde group.
Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is unique due to the presence of both a pyrrolidine ring and a pyridine ring with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
InChI Key |
PDFDJVLPLQXEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


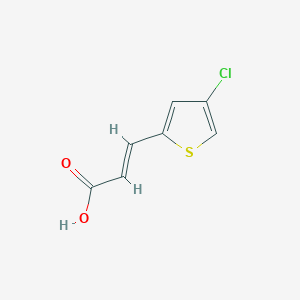
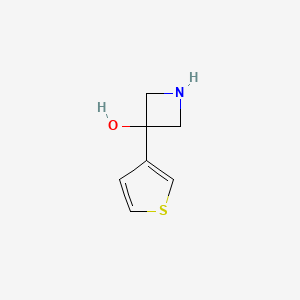
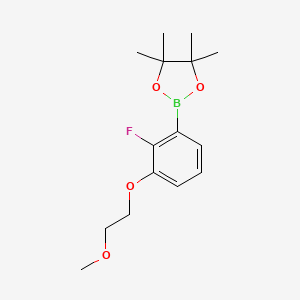

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
